1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that belongs to the class of tetrahydropyrazine derivatives This compound is characterized by the presence of chlorophenyl and fluorophenyl groups attached to a tetrahydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-fluorobenzylamine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired tetrahydropyrazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- 1-[(4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Uniqueness
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-6-4-13(5-7-15)11-21-8-9-22(18(24)17(21)23)12-14-2-1-3-16(20)10-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHCWXKWOZIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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